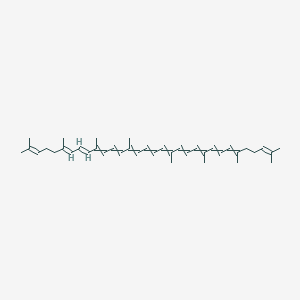

LYC-O-MATO;all-trans-lycopene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lycopene is a naturally occurring carotenoid, a type of pigment that gives red and pink fruits their characteristic color. It is predominantly found in tomatoes, watermelons, pink grapefruits, and papayas . Lycopene is renowned for its potent antioxidant properties, which help neutralize free radicals in the body, thereby reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lycopene can be synthesized through chemical methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods involve the condensation of suitable aldehydes and phosphonium salts or phosphonate esters under basic conditions .

Industrial Production Methods: Industrially, lycopene is often extracted from natural sources such as tomatoes. The extraction process typically involves crushing the tomatoes, followed by solvent extraction using organic solvents like hexane or ethanol. Advanced methods such as supercritical carbon dioxide extraction and enzymatic extraction are also employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Lycopene undergoes several types of chemical reactions, including:

Oxidation: Lycopene is highly susceptible to oxidation due to its multiple conjugated double bonds.

Isomerization: Lycopene can undergo trans-cis isomerization when exposed to heat, light, or certain chemical reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include singlet oxygen and free radicals.

Isomerization: Heat and light are common conditions that induce isomerization.

Major Products Formed:

Oxidation Products: Epoxides, aldehydes, and other oxidative derivatives.

Isomerization Products: Various cis-isomers of lycopene.

Wissenschaftliche Forschungsanwendungen

Lycopene has a wide range of applications in scientific research:

Wirkmechanismus

Lycopene exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and singlet oxygen, thereby protecting cells from oxidative damage . Lycopene also modulates various molecular pathways, including the inhibition of pro-inflammatory cytokines and the upregulation of antioxidant enzymes . These actions contribute to its protective effects against chronic diseases .

Vergleich Mit ähnlichen Verbindungen

Beta-Carotene: Found in carrots and sweet potatoes, known for its vitamin A activity.

Lutein: Found in green leafy vegetables, important for eye health.

Zeaxanthin: Found in corn and saffron, also important for eye health.

Lycopene’s unique structure and potent antioxidant properties make it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel |

C40H56 |

|---|---|

Molekulargewicht |

536.9 g/mol |

IUPAC-Name |

(24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11?,25-15?,26-16?,31-17+,32-18?,35-21?,36-22?,37-27+,38-28?,39-29?,40-30? |

InChI-Schlüssel |

OAIJSZIZWZSQBC-RPFLJZGTSA-N |

Isomerische SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)/C=C/C=C(\C)/CCC=C(C)C)C)C)C)C |

Kanonische SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)

![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)

![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)

![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)

![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)